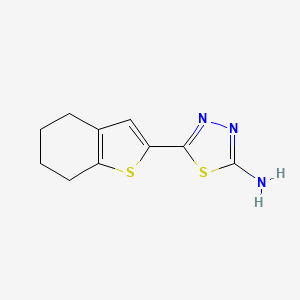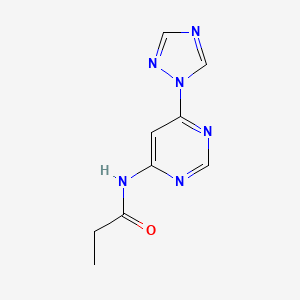![molecular formula C24H24FN3O3 B2687134 2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097928-16-8](/img/structure/B2687134.png)
2-({1-[2-(2-Fluorophenoxy)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a piperidine ring, a pyridazinone ring, and a phenyl ring . Piperidines are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the piperidine and pyridazinone rings suggests that the compound may exhibit interesting chemical properties and reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the piperidine and pyridazinone rings, as well as the phenyl ring and the fluorophenoxy group . These groups could participate in a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Neuroleptic and Serotonergic Activities : Studies have shown that structurally related compounds exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity, indicating potential applications in treating psychiatric disorders such as schizophrenia and depression. For instance, certain derivatives have been found to be noncataleptogenic, resembling the atypical neuroleptic clozapine's profile, suggesting potential for developing new antipsychotic medications (Perregaard et al., 1992).
Anticancer Properties : Some derivatives have shown inhibitory effects on Aurora kinases, which are crucial in cell cycle control, thus highlighting potential applications in cancer therapy. Inhibition of these kinases can be a strategic target for anti-cancer drug development (ロバート ヘンリー,ジェームズ, 2006).
Gastrointestinal Motility Disorders : Research into motilin receptor agonists has led to the discovery of compounds that can enhance gastrointestinal motility, suggesting therapeutic potential for gastroparesis and related gastrointestinal motility disorders (Westaway et al., 2009).
Chemical and Synthetic Methodologies
Synthesis of Calcium-Channel Blockers : Derivatives structurally related to the queried compound have been synthesized as calcium-channel blockers, indicating utility in developing antihypertensive agents. These findings suggest a broader chemical applicability for synthesizing compounds with cardiovascular benefits (Shanklin et al., 1991).
Analgesic and Anti-inflammatory Agents : The synthesis of new Mannich bases of arylpyridazinones as analgesic and anti-inflammatory agents highlights the potential for structurally similar compounds to be developed for pain and inflammation management. This research underscores the versatility of these compounds in therapeutic applications (Gökçe et al., 2005).
Antimicrobial Activities : Studies have explored the antimicrobial properties of compounds with similar structures, demonstrating effectiveness against various bacterial and fungal strains. This research avenue presents a promising strategy for developing new antimicrobial agents to combat resistant microbial infections (Thanusu et al., 2010).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[1-[2-(2-fluorophenoxy)acetyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O3/c25-20-8-4-5-9-22(20)31-17-24(30)27-14-12-18(13-15-27)16-28-23(29)11-10-21(26-28)19-6-2-1-3-7-19/h1-11,18H,12-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWBZKVJGGVWGNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)C(=O)COC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2687053.png)


![3-((5-((2-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2687060.png)
![8-fluoro-5-(4-fluorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2687061.png)

![2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2687063.png)

![2-(1,2-dimethylindol-3-yl)-N-[3-(4-ethylpiperazin-1-yl)propyl]-2-oxoacetamide](/img/structure/B2687066.png)
![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide](/img/structure/B2687071.png)

![N-(3,4-dimethoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2687073.png)